Cas no 954575-99-6 (6-(2-Ethoxyphenoxy)pyridin-3-ylmethanamine)

6-(2-Ethoxyphenoxy)pyridin-3-ylmethanamine is a specialized organic compound featuring a pyridine core substituted with a 2-ethoxyphenoxy group and an aminomethyl functional group. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The ethoxy and phenoxy substituents enhance lipophilicity, while the primary amine group offers versatility for further derivatization. Its well-defined molecular architecture ensures consistent performance in coupling reactions, making it valuable for targeted drug design and material science research. The compound's stability under standard conditions further supports its use in synthetic workflows.
6-(2-Ethoxyphenoxy)pyridin-3-ylmethanamine structure
954575-99-6 structure
Product Name:6-(2-Ethoxyphenoxy)pyridin-3-ylmethanamine
CAS No:954575-99-6
MF:C14H16N2O2
MW:244.289043426514
CID:5733821
PubChem ID:16793659
Update Time:2025-10-24

6-(2-Ethoxyphenoxy)pyridin-3-ylmethanamine Chemical and Physical Properties

Names and Identifiers

    • AKOS000145902
    • (6-(2-Ethoxyphenoxy)pyridin-3-yl)methanamine
    • [6-(2-ethoxyphenoxy)pyridin-3-yl]methanamine
    • Z240084138
    • 954575-99-6
    • EN300-43875
    • CHEMBL3464108
    • 3-Pyridinemethanamine, 6-(2-ethoxyphenoxy)-
    • 6-(2-Ethoxyphenoxy)pyridin-3-yl]methanamine
    • 6-(2-Ethoxyphenoxy)pyridin-3-ylmethanamine
    • Inchi: 1S/C14H16N2O2/c1-2-17-12-5-3-4-6-13(12)18-14-8-7-11(9-15)10-16-14/h3-8,10H,2,9,15H2,1H3
    • InChI Key: DSZLXZDYXZGMPQ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CN=1)CN)C1C=CC=CC=1OCC

Computed Properties

  • Exact Mass: 244.121177757g/mol
  • Monoisotopic Mass: 244.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 57.4Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 389.7±37.0 °C at 760 mmHg
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C
  • pka: 7.84±0.29(Predicted)

6-(2-Ethoxyphenoxy)pyridin-3-ylmethanamine Security Information

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6-(2-Ethoxyphenoxy)pyridin-3-ylmethanamine Related Literature

Additional information on 6-(2-Ethoxyphenoxy)pyridin-3-ylmethanamine

Research Briefing on 6-(2-Ethoxyphenoxy)pyridin-3-ylmethanamine (CAS: 954575-99-6): Recent Advances and Applications

6-(2-Ethoxyphenoxy)pyridin-3-ylmethanamine (CAS: 954575-99-6) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile scaffold in drug discovery, particularly in the development of novel therapeutic agents targeting neurological disorders and inflammatory diseases. This research briefing aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential applications in medicine.

Recent literature indicates that 6-(2-Ethoxyphenoxy)pyridin-3-ylmethanamine has been investigated for its role as a modulator of specific neurotransmitter systems. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in binding to serotonin receptors, suggesting potential applications in the treatment of depression and anxiety disorders. The compound's unique structural features, including the ethoxyphenoxy and pyridinylmethanamine moieties, contribute to its selective binding affinity and pharmacokinetic properties.

In addition to its neurological applications, research has explored the anti-inflammatory properties of 6-(2-Ethoxyphenoxy)pyridin-3-ylmethanamine. A preclinical study conducted in 2024 revealed its ability to inhibit key inflammatory pathways, such as the NF-κB signaling cascade, making it a promising candidate for the development of new anti-inflammatory drugs. The compound's mechanism of action involves the modulation of cytokine production, which could have implications for treating conditions like rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 6-(2-Ethoxyphenoxy)pyridin-3-ylmethanamine has also been a focus of recent research. Advanced synthetic methodologies, including microwave-assisted reactions and catalytic asymmetric synthesis, have been employed to improve yield and enantiomeric purity. These advancements are critical for scaling up production and ensuring the compound's suitability for clinical development. Furthermore, computational modeling studies have provided insights into the compound's structure-activity relationships, aiding in the design of more potent derivatives.

Despite these promising findings, challenges remain in the development of 6-(2-Ethoxyphenoxy)pyridin-3-ylmethanamine as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further optimization and rigorous preclinical testing. Ongoing research is focused on overcoming these hurdles, with several patent applications filed in recent years highlighting the compound's commercial potential.

In conclusion, 6-(2-Ethoxyphenoxy)pyridin-3-ylmethanamine (CAS: 954575-99-6) represents a compelling area of research in chemical biology and drug discovery. Its dual role in neurological and inflammatory pathways underscores its versatility, while recent synthetic and computational advances have enhanced its therapeutic potential. Future studies will likely focus on translational research to bridge the gap between laboratory findings and clinical applications, paving the way for new treatment options in unmet medical needs.

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